molecular formula C12H6Cl2N2OS B2860483 3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide CAS No. 865545-77-3

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide

Cat. No.: B2860483
CAS No.: 865545-77-3
M. Wt: 297.15
InChI Key: WUGDAEJLRYOXMB-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core substituted with chlorine atoms at the 3 and 5 positions, and a thiophene ring with a cyano group at the 3 position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-cyanothiophene-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (e.g., reflux).

    Reduction: Reducing agents (e.g., LiAlH4), solvent (e.g., tetrahydrofuran), temperature (e.g., 0°C to room temperature).

    Oxidation: Oxidizing agents (e.g., H2O2), solvent (e.g., acetic acid), temperature (e.g., room temperature).

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of 3,5-dichloro-N-(3-aminothiophen-2-yl)benzamide.

    Oxidation: Formation of sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide is unique due to the presence of the cyano group on the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3,5-dichloro-N-(3-cyanothiophen-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2OS/c13-9-3-8(4-10(14)5-9)11(17)16-12-7(6-15)1-2-18-12/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGDAEJLRYOXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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